molecular formula C13H16FNO3 B1393257 benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 913574-96-6

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1393257
CAS No.: 913574-96-6
M. Wt: 253.27 g/mol
InChI Key: RKRKELORNFODMN-VXGBXAGGSA-N
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Description

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a fluoro and a hydroxyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.

Scientific Research Applications

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Safety and Hazards

The safety and hazards associated with benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate are not known. For similar compounds, safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Introduction of Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups are introduced through selective fluorination and hydroxylation reactions. Common reagents for these transformations include fluorinating agents like diethylaminosulfur trifluoride (DAST) and hydroxylating agents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluoro group, typically using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-fluorinated piperidine derivative.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyphenyl group instead of a fluoro group.

    Benzyl (3R,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate: Similar structure but with the positions of the fluoro and hydroxyl groups reversed.

Uniqueness

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to its specific (3R,4R) stereochemistry and the presence of both fluoro and hydroxyl groups on the piperidine ring. This unique combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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